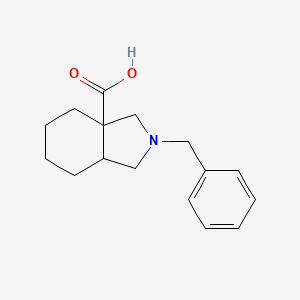

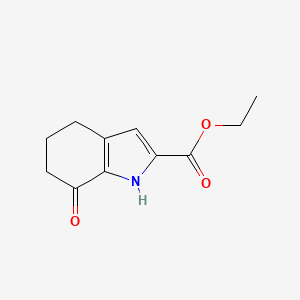

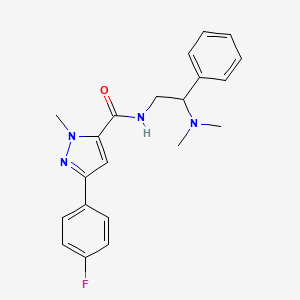

![molecular formula C16H16N6O B2814420 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2309775-96-8](/img/structure/B2814420.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug target.

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, particularly when evaluated using the ABTS assay. Its radical-scavenging ability suggests potential applications in oxidative stress-related diseases .

Molecular Modeling and Docking Studies

Through molecular docking simulations, researchers found that the compound interacts favorably with specific amino acid residues (Arg184 and Lys179) within a binding pocket. The binding score indicates promising potential for drug development .

Heterocyclic Synthesis

The compound serves as a versatile precursor for heterocyclic compounds. Its synthesis involves coupling with various secondary amines (such as piperidine, morpholine, and diphenylamine) to yield acrylonitrile derivatives. These derivatives exhibit diverse biological activities .

Other Applications

Additional investigations have explored the compound’s behavior toward hydrazine, resulting in the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine. Furthermore, reactions with ethyl cyanoacetate led to the synthesis of novel derivatives .

Mechanism of Action

Target of Action

Similar compounds have been found to target tyrosine kinases , which play a crucial role in the signal transduction pathways that control cell growth and differentiation.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .

Biochemical Pathways

Similar compounds have been found to induce apoptosis, a process of programmed cell death . This suggests that the compound may affect pathways related to cell survival and death.

Result of Action

The compound has been found to exhibit excellent antiproliferative potency, with a significant IC50 value against certain cell lines . This suggests that the compound may have a cytotoxic effect, inhibiting cell growth and multiplication. The compound’s action results in extended survivability in in vivo studies .

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-15(10-22-11-19-13-4-1-2-5-14(13)22)21-8-12(9-21)20-16-17-6-3-7-18-16/h1-7,11-12H,8-10H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVBFYVFWCSLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

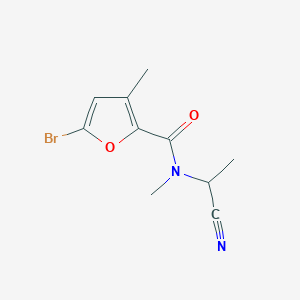

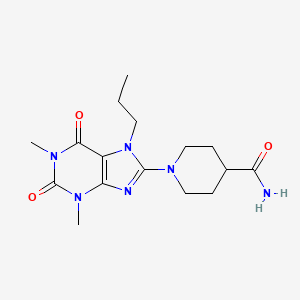

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)

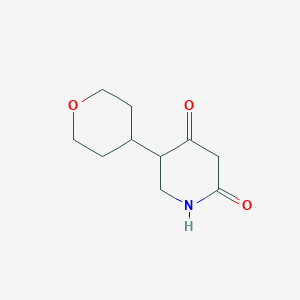

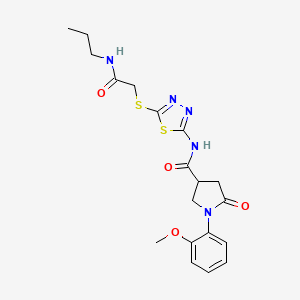

![6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814349.png)

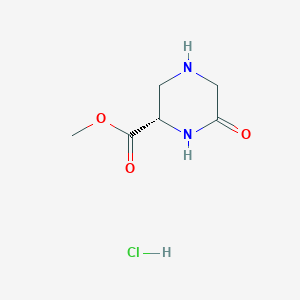

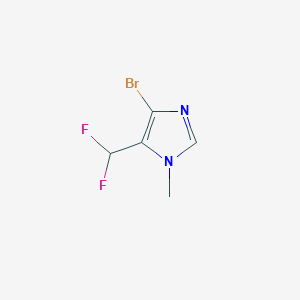

![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2814359.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)